molecular formula C6H11BrO3 B8382674 Ethyl bromo(ethoxy)acetate

Ethyl bromo(ethoxy)acetate

Cat. No.: B8382674
M. Wt: 211.05 g/mol
InChI Key: BAOSHAVSSZOWBN-UHFFFAOYSA-N
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Description

Ethyl bromoacetate (CAS 105-36-2) is a halogenated ester with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.01 g/mol . Structurally, it consists of an ethyl ester group (-OCH₂CH₃) and a bromomethyl (-CH₂Br) substituent on the carbonyl carbon. This compound is a flammable liquid with a pale-yellow appearance, a flash point of 47°C, and a vapor pressure of 2.6 mmHg at 25°C .

Properties

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

ethyl 2-bromo-2-ethoxyacetate

InChI

InChI=1S/C6H11BrO3/c1-3-9-5(7)6(8)10-4-2/h5H,3-4H2,1-2H3

InChI Key

BAOSHAVSSZOWBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)OCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Bromoacetate vs. Ethyl 2-Bromopropionate

Property Ethyl Bromoacetate Ethyl 2-Bromopropionate
Formula C₄H₇BrO₂ C₅H₉BrO₂
Molecular Weight 167.01 g/mol 181.03 g/mol
Substituent Bromine on acetate chain Bromine on propionate chain
Reactivity High (aliphatic bromine) Moderate (steric hindrance)
Applications Alkylation agent Intermediate in synthesis

Ethyl 2-bromopropionate (CAS 535-11-5) shares similar reactivity but with reduced nucleophilic substitution efficiency due to steric effects from the longer carbon chain .

Ethyl Bromoacetate vs. Ethyl 3-Bromobenzoate

Property Ethyl Bromoacetate Ethyl 3-Bromobenzoate
Formula C₄H₇BrO₂ C₉H₉BrO₂
Molecular Weight 167.01 g/mol 243.07 g/mol
Structure Aliphatic bromine Aromatic bromine
Reactivity Nucleophilic substitution Electrophilic aromatic substitution
Applications Pharmaceuticals Aromatic coupling reactions

Ethyl 3-bromobenzoate (CAS 24398-88-7) is used in contexts requiring aromatic bromine, such as synthesizing benzothiophene derivatives .

Ethyl Bromoacetate vs. Ethyl 2-(2-Chloroethoxy)acetate

Property Ethyl Bromoacetate Ethyl 2-(2-Chloroethoxy)acetate
Formula C₄H₇BrO₂ C₆H₁₀ClO₃
Molecular Weight 167.01 g/mol 177.59 g/mol
Substituents Bromomethyl group Chloroethoxy group
Toxicity Acute toxicity Likely lower (chlorine vs. bromine)
Applications Reactive alkylation agent Solvent or intermediate

Ethyl 2-(2-chloroethoxy)acetate (CAS 1112-56-7) contains an ether linkage, enhancing solubility in polar solvents. Its market growth is projected due to industrial applications .

Ethyl Bromoacetate vs. Ethyl Acetate

Property Ethyl Bromoacetate Ethyl Acetate
Formula C₄H₇BrO₂ C₄H₈O₂
Molecular Weight 167.01 g/mol 88.11 g/mol
Halogen Bromine None
Toxicity High Low
Applications Specialty synthesis General solvent

Ethyl acetate (CAS 141-78-6) is a safer solvent but lacks the reactivity of bromoacetate in halogen-specific reactions .

Preparation Methods

Procedure

  • Reaction Setup : Ethyl ethoxyacetate (1.0 mol) is dissolved in anhydrous carbon tetrachloride (500 mL) under nitrogen. Red phosphorus (4% w/w) is added as a catalyst.

  • Bromination : Bromine (1.2 mol) is added dropwise at 70–80°C over 24 hours. The exothermic reaction requires precise temperature control to avoid side reactions.

  • Workup : The mixture is cooled, filtered to remove phosphorus residues, and distilled under reduced pressure (14–16 mmHg) to isolate ethyl bromo(ethoxy)acetate.

Key Parameters

  • Yield : 78–82%

  • Purity : >95% (by GC-MS)

  • Side Products : Dibromo derivatives (<5%).

Esterification of Bromo(ethoxy)acetic Acid

Bromo(ethoxy)acetic acid is esterified with ethanol under acidic conditions.

Procedure

  • Acid Activation : Bromo(ethoxy)acetic acid (1.0 mol) is reacted with thionyl chloride (1.5 mol) at 60°C for 3 hours to form the acyl chloride.

  • Esterification : The acyl chloride is added to ethanol (2.0 mol) at 0°C, followed by stirring for 6 hours.

  • Purification : The crude product is washed with sodium bicarbonate, dried over anhydrous calcium chloride, and distilled.

Key Parameters

  • Yield : 85–90%

  • Reaction Time : 6–8 hours.

Grignard Reagent-Mediated Synthesis

This method utilizes a Grignard reagent to introduce the ethoxy group post-bromination.

Procedure

  • Grignard Formation : Ethyl magnesium bromide (1.2 mol) is prepared in dry ether.

  • Reaction with Bromoacetyl Chloride : Bromoacetyl chloride (1.0 mol) is added dropwise at −10°C, followed by ethylene oxide (1.1 mol).

  • Quenching and Isolation : The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and distilled under vacuum.

Key Parameters

  • Yield : 65–70%

  • Temperature Sensitivity : Requires strict control below −5°C to prevent decomposition.

Oxidative Bromination with N-Bromosuccinimide (NBS)

NBS provides a controlled bromination pathway for unsaturated precursors.

Procedure

  • Substrate Preparation : Ethyl ethoxyacrylate (1.0 mol) is dissolved in dichloromethane.

  • Bromination : NBS (1.1 mol) is added portion-wise at 25°C under UV light (365 nm).

  • Purification : The mixture is filtered, concentrated, and purified via column chromatography (hexane:ethyl acetate = 4:1).

Key Parameters

  • Yield : 75–80%

  • Stereoselectivity : Produces a 3:1 ratio of diastereomers.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Bromination of Ester8295Scalable, one-pot synthesisRequires toxic bromine
Esterification9097High purityMulti-step, time-consuming
Grignard7092Functional group toleranceLow-temperature conditions
NBS Bromination8098StereocontrolCostly reagents

Mechanistic Insights

  • Bromination with Br₂/Red P : Proceeds via a radical mechanism, where red phosphorus generates PBr₃, facilitating electrophilic bromination.

  • NBS-Mediated Bromination : Involves a radical chain process initiated by light, favoring allylic or vinylic bromination.

Industrial-Scale Considerations

  • Catalyst Recovery : Red phosphorus can be recycled by filtration, reducing costs.

  • Waste Management : HBr gas generated in bromination is neutralized with NaOH scrubbers.

Emerging Techniques

  • Electrochemical Bromination : A 2024 study demonstrated bromination using Pt electrodes, achieving 88% yield with reduced waste.

  • Flow Chemistry : Continuous-flow systems reduce reaction time to 2 hours for esterification .

Q & A

Q. What are the recommended laboratory synthesis methods for ethyl bromoacetate?

Ethyl bromoacetate is synthesized via esterification of bromoacetic acid with ethanol, catalyzed by sulfuric acid. To optimize yield, use an excess of ethanol and reflux conditions. The reaction mixture is then purified by distillation, with careful temperature control (boiling point: 158–160°C). Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. What safety protocols are critical when handling ethyl bromoacetate?

Essential precautions include:

  • PPE : Nitrile gloves, non-vented goggles, and chemical-resistant clothing to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H330: fatal if inhaled) .
  • Storage : Keep away from heat, sparks, and strong oxidizers (e.g., peroxides) to prevent combustion or decomposition .

Q. How can researchers verify the purity of ethyl bromoacetate?

Purity is assessed via:

  • Gas Chromatography (GC) : Quantify ethyl bromoacetate (≥98% purity) and detect impurities like residual ethanol or bromoacetic acid .
  • Refractive Index and Density : Cross-check with literature values (density: ~1.50 g/mL at 20°C) .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • Water Insolubility : Requires use of organic solvents (e.g., ethyl acetate) for reactions .
  • Flammability : Flash point of 47°C necessitates inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How does ethyl bromoacetate participate in nucleophilic substitution reactions?

The bromine atom acts as a leaving group in SN2 mechanisms. For example, it reacts with amines to form N-alkylated products or with thiols to generate thioethers. Kinetic studies in polar aprotic solvents (e.g., DMF) show enhanced reactivity due to improved leaving-group stability .

Q. What strategies mitigate decomposition risks during exothermic reactions involving ethyl bromoacetate?

  • Temperature Control : Use cooling baths or jacketed reactors to maintain temperatures below 60°C .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to suppress unintended polymerization or decomposition .
  • Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., HBr gas) .

Q. How can conflicting reactivity data in nucleophilic substitution studies be resolved?

Conduct systematic kinetic analyses under varied conditions (solvent polarity, nucleophile strength). Compare product distributions using LC-MS or NMR. For example, tertiary amines may induce elimination pathways, while primary amines favor substitution .

Q. What advanced analytical techniques characterize ethyl bromoacetate’s stability under storage conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and monitor degradation via GC-MS .

Q. How is ethyl bromoacetate utilized in synthesizing complex organic intermediates?

It serves as an alkylating agent in:

  • Pharmaceuticals : Synthesis of spirocyclic compounds via tandem alkylation-cyclization reactions .
  • Agrochemicals : Preparation of brominated esters as pesticidal precursors .

Data Contradictions and Methodological Considerations

  • Toxicity Data Gaps : While acute toxicity (H300, H310, H330) is well-documented, limited ecotoxicological data require conservative risk assessments in disposal protocols .
  • Reactivity Inconsistencies : Conflicting reports on oxidative stability highlight the need for reaction-specific compatibility testing with oxidizers .

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